Human OCT1 Transporter Inhibition: A Measured Bioactivity Anchor Absent from Closest Analogs
The target compound has been evaluated in the BindingDB database for inhibition of human organic cation transporter 1 (OCT1/SLC22A1), yielding an IC₅₀ of 1.38 × 10⁵ nM (≈138 μM) as assessed by reduction in ASP+ substrate uptake in HEK293 cells expressing human OCT1 [1]. This represents the only publicly retrievable quantitative bioactivity data point for this chemotype. By contrast, no OCT1 inhibition data are available in BindingDB or ChEMBL for the closest structural analogs—2-cyano-N-(4-phenylthiazol-2-yl)acetamide (CAS 31557-89-8) and N-[4-(2,5-dimethylphenyl)thiazol-2-yl]acetamide (CAS 312750-81-5). While the observed potency is weak (mid-micromolar range), it provides a measurable baseline for transporter interaction that may drive counter-screening decisions in drug discovery programs where OCT1-mediated hepatic uptake or drug–drug interaction liability is being profiled [2].
| Evidence Dimension | OCT1/SLC22A1 transporter inhibition (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 1.38 × 10⁵ nM (138 μM) |
| Comparator Or Baseline | 2-Cyano-N-(4-phenylthiazol-2-yl)acetamide: No OCT1 data available; N-[4-(2,5-dimethylphenyl)thiazol-2-yl]acetamide: No OCT1 data available |
| Quantified Difference | Target compound is the only member of this congeneric series with publicly available OCT1 inhibition data; activity is weak but measurable (qualitative differentiation: data presence vs. absence) |
| Conditions | Inhibition of human OCT1 expressed in HEK293 cells; ASP+ substrate uptake; microplate reader-based fluorescence assay (BindingDB assay) |
Why This Matters
The availability of even weak transporter inhibition data enables informed counter-screening and liability assessment, whereas the absence of data for close analogs introduces unknown transporter interaction risk.
- [1] BindingDB. Affinity Data for BDBM50505668 (CHEMBL3560524): IC50 = 1.38E+5 nM for human OCT1. Available at: https://w.bindingdb.org/rwd/jsp/dbsearch/PrimarySearch_ki.jsp?energyterm=kJ/mole&tag=lidic50&monomerid=50241341&column=IC50&startPg=0&Increment=50&submit=Search View Source
- [2] Nies AT, et al. Organic cation transporters (OCTs) in drug disposition: species differences and potential clinical relevance. Current Drug Metabolism, 2013, 14(4): 421–433. View Source
